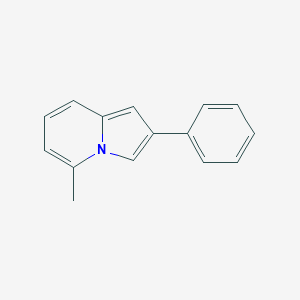

5-Methyl-2-phenylindolizine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylindolizine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12-6-5-9-15-10-14(11-16(12)15)13-7-3-2-4-8-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOVZESTRNGOLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC(=CN12)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346177 |

Source

|

| Record name | 5-Methyl-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36944-99-7 |

Source

|

| Record name | 5-Methyl-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-PHENYL-INDOLIZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Methyl-2-phenylindolizine via Tschitschibabin reaction

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-phenylindolizine via the Tschitschibabin Reaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indolizine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and advanced functional materials.[1] Its efficient synthesis is therefore a critical focus for chemical and pharmaceutical research. This guide provides a comprehensive, field-proven methodology for the synthesis of a specific derivative, this compound, utilizing the classic and robust Tschitschibabin reaction. We will dissect the underlying mechanism, provide a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is structured to serve as a practical and authoritative resource, bridging foundational theory with actionable laboratory procedures for professionals in organic synthesis and drug development.

The Indolizine Core: Strategic Importance and Synthesis Overview

Indolizine, a fused bicyclic heteroaromatic compound, is an isomer of indole but possesses distinct electronic and biological properties that make it a compelling target in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities.[1] The target molecule of this guide, this compound (C₁₅H₁₃N), is a representative structure whose synthesis encapsulates the core principles of the Tschitschibabin reaction.[2][3][4]

While numerous methods exist for constructing the indolizine core, including 1,3-dipolar cycloadditions and transition metal-catalyzed cyclizations, the Tschitschibabin reaction remains one of the most efficient and straightforward approaches due to the simplicity of the procedure and the ready availability of starting materials.[1][5][6]

Mechanistic Deep Dive: The Tschitschibabin Reaction

The Tschitschibabin reaction is a powerful method for indolizine synthesis that proceeds through a two-stage, one-pot process.[7] The overall transformation relies on the base-mediated intramolecular cyclization of a specifically designed pyridinium salt.[7]

Causality of Component Selection:

-

Pyridine Derivative: For the synthesis of this compound, 2,6-lutidine (2,6-dimethylpyridine) is the critical starting material. The methyl group at the 2-position provides the necessary acidic methylene protons for ylide formation after quaternization. The methyl group at the 6-position is strategically positioned to become the 5-methyl group in the final indolizine product, directly controlling the regiochemical outcome.[3][8]

-

α-Halo Ketone: 2-Bromoacetophenone is selected to introduce the C2-phenyl group and the adjacent methylene carbon required for the initial quaternization step. The bromine atom serves as an excellent leaving group for the SN2 reaction with the pyridine nitrogen.

-

Base: A mild base, such as sodium bicarbonate or triethylamine, is typically sufficient. Its role is not to drive a harsh condensation but to selectively deprotonate the highly acidic methylene protons of the pyridinium salt to generate the reactive ylide intermediate.[3]

The reaction unfolds through the following discrete mechanistic steps:

-

Step 1: Quaternization: The synthesis begins with the SN2 reaction between 2,6-lutidine and 2-bromoacetophenone. The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon bearing the bromine, displacing it to form a stable N-phenacyl-2,6-dimethylpyridinium bromide salt.

-

Step 2: Ylide Formation: A base is introduced to abstract a proton from the methylene group of the N-phenacyl substituent. This is the most acidic position due to the electron-withdrawing effect of the adjacent positively charged nitrogen and the carbonyl group. This deprotonation generates a key reactive intermediate: a pyridinium ylide.[7]

-

Step 3: Intramolecular 1,5-Dipolar Cyclization: The generated ylide is a 1,3-dipole. It undergoes a crucial intramolecular cyclization. The carbanion of the ylide attacks the C6 position of the pyridine ring (the carbon bearing the second methyl group). This forms a new carbon-carbon bond and creates a bicyclic dihydropyridine intermediate.

-

Step 4: Aromatization: The system spontaneously aromatizes to the stable indolizine ring system. This occurs through the elimination of a molecule of water (dehydration), driven by the formation of the thermodynamically favorable aromatic ring.

Below is a diagram illustrating the complete reaction mechanism.

Caption: The four-step mechanism of the Tschitschibabin reaction.

Validated Experimental Protocol

This protocol is a self-validating system, providing expected observations and checkpoints to ensure the reaction is proceeding as intended.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Purity | Notes |

| 2,6-Lutidine | C₇H₉N | 107.15 | 1.0 equiv. | ≥99% | Must be dry. |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.0 equiv. | ≥98% | Lachrymatory, handle in fume hood. |

| Acetone | C₃H₆O | 58.08 | ~10 mL/mmol | Anhydrous | Crucial for the quaternization step.[7] |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.0-3.0 equiv. | Reagent Grade | Mild base for cyclization. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | ACS Grade | For extraction. |

| Brine | NaCl(aq) | - | As needed | Saturated | For washing. |

| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | For drying organic layers.[9] |

| Silica Gel | SiO₂ | - | As needed | 230-400 mesh | For column chromatography. |

Experimental Workflow

The synthesis is performed in two parts within the same reaction vessel where possible, embodying the efficiency of the Tschitschibabin method.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Part A: Synthesis of N-phenacyl-2,6-dimethylpyridinium bromide

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-lutidine (1.0 equiv.) and 2-bromoacetophenone (1.0 equiv.).

-

Add anhydrous acetone (~10 mL per mmol of lutidine).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.[7]

-

Checkpoint: The reaction progress can be monitored by TLC (thin-layer chromatography). The starting materials should be consumed.

-

Cool the mixture to room temperature. A pale yellow or white precipitate of the pyridinium salt should form. Forcing precipitation by cooling further in an ice bath may be necessary.

-

The salt can be isolated by filtration, washed with cold acetone or diethyl ether, and dried. However, for efficiency, the reaction can proceed directly to the next step.

Part B: Cyclization to this compound

-

To the flask containing the pyridinium salt slurry from Part A, add a saturated aqueous solution of sodium bicarbonate (2.0-3.0 equivalents).

-

Heat the biphasic mixture to reflux. The color of the mixture will typically darken to orange, red, or dark brown as the indolizine forms.

-

Monitor the reaction by TLC (e.g., using 10:1 Hexane:Ethyl Acetate) until the pyridinium salt spot has been completely converted to the higher Rf product spot. This may take 2-6 hours.

-

Aqueous Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the product into dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.[9]

Purification and Characterization

Indolizines are basic compounds, which can sometimes lead to tailing on silica gel chromatography. This can be mitigated by using a solvent system doped with a small amount of a basic modifier like triethylamine (~0.5-1%).

-

Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system starting from pure hexane and gradually increasing the polarity with ethyl acetate is recommended. The product typically elutes at low to medium polarity.

-

Characterization: The pure product should be a solid.

| Property | Expected Value | Source |

| Molecular Formula | C₁₅H₁₃N | [2][4] |

| Molecular Weight | 207.27 g/mol | [2][4] |

| Appearance | Typically a yellow or off-white solid | General Observation |

| Spectroscopy | Expected Signatures | |

| ¹H-NMR | Signals in the aromatic region (δ 6.5-8.0 ppm), a singlet for the C5-methyl group (δ ~2.5 ppm). | General NMR Principles |

| ¹³C-NMR | Multiple signals in the aromatic region (δ 110-140 ppm). | General NMR Principles |

| Mass Spec (HRMS) | [M+H]⁺ calculated for C₁₅H₁₄N⁺: 208.1121; found: ±5 ppm | General MS Principles |

Troubleshooting and Optimization

| Problem | Probable Cause | Recommended Solution |

| Low yield of pyridinium salt | Incomplete reaction; wet solvent. | Ensure anhydrous acetone is used. Increase reflux time and monitor by TLC. |

| No cyclization occurs | Base is too weak or insufficient; salt is not soluble enough. | Use a slightly stronger base (e.g., K₂CO₃) or a different solvent system for the cyclization (e.g., DMF, acetonitrile). |

| Formation of multiple byproducts | Side reactions due to harsh conditions. | Use a milder base (NaHCO₃ is preferred). Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed. |

| Difficult purification (streaking on TLC) | Basic nature of the product interacting with acidic silica gel. | Pre-treat the crude product with activated carbon to remove polymeric impurities. Use a solvent system containing ~0.5% triethylamine for column chromatography. |

Optimization Insights: The choice of base and solvent in the cyclization step is the most critical parameter for optimization. While aqueous sodium bicarbonate is robust, exploring organic bases like DBU or triethylamine in aprotic solvents such as acetonitrile can sometimes improve yields and shorten reaction times, depending on the specific substrate.[1]

Conclusion

The Tschitschibabin reaction provides a direct, reliable, and scalable route to this compound. By understanding the underlying mechanism, particularly the critical roles of the starting material regiochemistry and the ylide intermediate, researchers can confidently execute and troubleshoot this synthesis. The protocol detailed herein is a validated and efficient pathway to obtaining this valuable heterocyclic scaffold, paving the way for further investigation in drug discovery and materials science.

References

- Experimental Guide to the Tschitschibabin Reaction for Indolizines. Benchchem.

- A Comparative Guide to the Reproducible Synthesis of 5-Methylindolizine. Benchchem.

- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry.

- Mechanism of the synthesis of indolizines 89. ResearchGate.

- Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. PubMed.

- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.

- Chichibabin Reaction. Cambridge University Press.

- Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. PubMed Central.

- Synthesis of indolizines. Organic Chemistry Portal.

- Chichibabin reaction. Wikipedia.

- Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. ChemistrySelect.

- Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PubMed.

- Chichibabin pyridine synthesis. Wikipedia.

- 2-phenylindole synthesis. ChemicalBook.

- How to isolate and purify indolizidine compounds? ResearchGate.

- 2-phenylindole. Organic Syntheses Procedure.

- Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER.

- SYNTHESIS OF 2-PHENYL INDOLE. IJNRD.

- 5-Methyl-2-phenyl-indolizine. PubChem.

- This compound. Benchchem.

- This compound. Santa Cruz Biotechnology.

- Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. ResearchGate.

Sources

- 1. d-nb.info [d-nb.info]

- 2. 5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Indolizine synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of 5-Methyl-2-phenylindolizine via 1,3-Dipolar Cycloaddition

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indolizine scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This has established it as a structure of significant interest in medicinal chemistry and drug development.[1][4][5] Among the various synthetic strategies, the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of a pyridinium ylide with a dipolarophile, stands out as one of the most robust and versatile methods for constructing the bicyclic indolizine core.[6][7] This guide provides an in-depth technical overview of a specific application of this reaction: the synthesis of 5-methyl-2-phenylindolizine. We will explore the underlying reaction mechanism, provide detailed, step-by-step experimental protocols, discuss the rationale behind procedural choices, and offer insights into reaction optimization.

The Indolizine Scaffold: A Core of Therapeutic Potential

Indolizine, a fused N-heterocycle, is a structural isomer of the more common indole. Its unique electronic properties and rigid conformational structure make it an attractive scaffold for interacting with biological targets. The functionalization of the indolizine core has led to compounds with a wide array of biological activities, making it a focal point for synthetic and medicinal chemists.[1][2] While numerous methods exist for its synthesis, including the Tschitschibabin reaction and various metal-catalyzed cyclizations, the 1,3-dipolar cycloaddition offers a highly convergent and modular approach, allowing for diverse substitutions from readily available starting materials.[6][7][8]

The [3+2] Cycloaddition Pathway: A Mechanistic Overview

The synthesis of the indolizine core via this pathway is a classic example of a Huisgen 1,3-dipolar cycloaddition.[9] The reaction involves the concerted interaction of a 4π-electron component (the 1,3-dipole) with a 2π-electron component (the dipolarophile) to form a five-membered ring.[7]

The key steps are:

-

Formation of the 1,3-Dipole (Pyridinium Ylide) : The process begins with the N-alkylation of a substituted pyridine to form a pyridinium salt. Subsequent deprotonation of the α-carbon on the N-alkyl group by a base generates a pyridinium ylide in situ. This ylide is a neutral species with separated positive and negative charges and serves as the 1,3-dipole. The stability and reactivity of the ylide are heavily influenced by the substituent on the carbanion; electron-withdrawing groups (e.g., ester, carbonyl) enhance stability.[10][11]

-

Cycloaddition : The generated pyridinium ylide reacts with a dipolarophile, typically an electron-deficient alkene or alkyne.[10] This is a pericyclic reaction that proceeds through a concerted, high-energy transition state to form a tetrahydroindolizine intermediate.

-

Aromatization : The primary cycloadduct, a dihydroindolizine or tetrahydroindolizine derivative, readily undergoes spontaneous oxidative dehydrogenation, often facilitated by atmospheric oxygen, to yield the stable, aromatic indolizine ring system.[6]

Caption: General mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.

Synthesis of this compound: A Modular Strategy

To synthesize the target molecule, this compound, a careful selection of the pyridine precursor and the dipolarophile is essential. The substituents on the final product are dictated by the starting materials.

-

For the 5-methyl group : We begin with 4-methylpyridine (γ-picoline). The methyl group at the 4-position of the pyridine ring becomes the 5-position in the resulting indolizine.

-

For the 2-phenyl group : This substituent is introduced via the dipolarophile. Phenylacetylene is the logical choice, providing the C2-C3 fragment of the five-membered ring, with the phenyl group positioned to become the C2 substituent.

-

For the Ylide : To facilitate the reaction, a stabilized ylide is preferable. We will form the ylide from the precursor salt made by reacting 4-methylpyridine with methyl bromoacetate. The resulting methoxycarbonyl group stabilizes the ylide and, critically, directs the regioselectivity of the cycloaddition.[12] This group, which ends up at the C1 position, must be removed in a subsequent step to achieve the target structure.

This leads to a robust three-stage synthetic plan:

-

Synthesis of the Pyridinium Salt : Preparation of 1-(methoxycarbonylmethyl)-4-methylpyridinium bromide.

-

Cycloaddition Reaction : Base-mediated reaction of the salt with phenylacetylene to form the indolizine intermediate, methyl this compound-1-carboxylate.

-

Hydrolysis and Decarboxylation : Removal of the C1-ester group to yield the final product.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: These protocols are for informational purposes and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Part A: Synthesis of 1-(Methoxycarbonylmethyl)-4-methylpyridinium Bromide (Ylide Precursor)

-

Materials : 4-methylpyridine, methyl bromoacetate, acetone (anhydrous).

-

Procedure :

-

To a round-bottom flask charged with a magnetic stir bar, add 4-methylpyridine (1.0 eq).

-

Dissolve the pyridine in anhydrous acetone under a nitrogen atmosphere.

-

Add methyl bromoacetate (1.1 eq) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold acetone to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid under vacuum to yield the pyridinium salt.

-

-

Characterization : The product can be characterized by ¹H NMR, confirming the presence of the pyridinium protons, the methyl group on the ring, and the methylene and methoxy protons of the ester group.

Part B: 1,3-Dipolar Cycloaddition to form Methyl this compound-1-carboxylate

-

Materials : 1-(methoxycarbonylmethyl)-4-methylpyridinium bromide, phenylacetylene, potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

-

Procedure :

-

To a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add the pyridinium salt from Part A (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF to create a suspension.

-

Add phenylacetylene (1.2 eq) to the mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. The reaction can be monitored by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

-

-

Characterization : The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to the fused aromatic system and the retention of the methyl, phenyl, and ester groups are expected.

Part C: Hydrolysis and Decarboxylation to this compound

-

Materials : Methyl this compound-1-carboxylate, sodium hydroxide (NaOH), methanol, hydrochloric acid (HCl), quinoline, copper powder.

-

Procedure :

-

Step 1: Saponification

-

Dissolve the ester from Part B (1.0 eq) in a mixture of methanol and a 10% aqueous NaOH solution.

-

Reflux the mixture for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Cool the mixture, remove methanol under reduced pressure, and dilute with water.

-

Acidify the aqueous solution carefully with 2M HCl until a precipitate forms.

-

Collect the solid carboxylic acid by filtration, wash with cold water, and dry.

-

-

Step 2: Decarboxylation

-

In a flask, suspend the dried carboxylic acid (1.0 eq) in quinoline.

-

Add a catalytic amount of copper powder.

-

Heat the mixture to 200-220 °C until gas evolution (CO₂) ceases.

-

Cool the reaction, dilute with dichloromethane (DCM), and wash extensively with 1M HCl to remove the quinoline.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield this compound.

-

-

-

Final Characterization : Confirm the final structure and purity using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

Sources

- 1. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indolizine synthesis [organic-chemistry.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sci-hub.se [sci-hub.se]

Introduction: The Indolizine Scaffold – A Privileged Core for Photophysics

An In-Depth Technical Guide to the Photophysical Properties of Substituted Indolizine Derivatives

Indolizine (pyrrolo[1,2-a]pyridine) is a nitrogen-containing heterocyclic aromatic compound that has garnered substantial interest across medicinal chemistry, materials science, and chemical biology.[1] Unlike its well-known isomer, indole, the indolizine core possesses a unique π-electron-rich system with a bridgehead nitrogen atom, which imparts distinct electronic and photophysical characteristics.[1] Its rigid, planar structure serves as an excellent foundation for the construction of novel fluorophores.[2] The true power of the indolizine scaffold lies in its synthetic tractability; a multitude of synthetic strategies, including classical methods like the Chichibabin reaction and modern transition metal-catalyzed approaches, allow for the precise installation of various substituents across the bicyclic core.[1][3][4] This chemical versatility enables the rational design and fine-tuning of its photophysical properties, leading to the development of advanced fluorescent materials for applications ranging from organic light-emitting devices (OLEDs) to sophisticated probes for biological imaging.[5][6][7]

This guide provides a comprehensive exploration of the core principles governing the photophysics of substituted indolizine derivatives. We will delve into the structure-property relationships that allow for color tuning, examine advanced photophysical phenomena such as aggregation-induced emission, and provide detailed experimental protocols for the characterization of these fascinating molecules.

Chapter 1: Foundational Photophysical Principles

The interaction of light with an indolizine derivative is governed by a series of well-defined photophysical processes. These events, which occur on timescales from femtoseconds to seconds, can be elegantly visualized using a Jablonski diagram.[8][9][10]

The Jablonski Diagram: Mapping the Fate of an Excited Electron

A Jablonski diagram illustrates the electronic and vibrational energy states of a molecule and the transitions between them.[9] For a typical indolizine fluorophore, the key processes are:

-

Absorption (Excitation): The process begins when the molecule absorbs a photon of light, promoting an electron from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is a very fast process (~10⁻¹⁵ s). The transitions are typically π→π* in nature due to the aromatic system.[11]

-

Vibrational Relaxation (VR) & Internal Conversion (IC): Following excitation, the molecule rapidly loses excess vibrational energy as heat to its surroundings (solvent), relaxing to the lowest vibrational level of the S₁ state. This non-radiative process is extremely fast (~10⁻¹⁴ to 10⁻¹¹ s).[12] If the electron was initially promoted to a higher excited state (like S₂), it will also quickly decay to the S₁ state via internal conversion, another non-radiative process.

-

Fluorescence: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence.[10][12] Because some energy is always lost through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference is the Stokes Shift . Fluorescence typically occurs on the nanosecond timescale (~10⁻⁹ to 10⁻⁶ s).[12]

-

Intersystem Crossing (ISC): Alternatively, the electron in the S₁ state can undergo a spin-flip transition to an excited triplet state (T₁). This non-radiative process is known as intersystem crossing.[12]

-

Phosphorescence: From the T₁ state, the molecule can return to the S₀ ground state by emitting a photon. This process, phosphorescence, is "spin-forbidden," making it much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[12]

Caption: Generalized Jablonski diagram for an indolizine fluorophore.

Chapter 2: The Structure-Property Relationship – Engineering Color and Efficiency

The remarkable utility of indolizine fluorophores stems from the ability to predictably tune their photophysical properties by modifying their chemical structure.[13][14] The key parameters—absorption/emission wavelength, quantum yield, and fluorescence lifetime—are exquisitely sensitive to the nature and position of substituents on the indolizine core.

The "Push-Pull" System and Intramolecular Charge Transfer (ICT)

A dominant mechanism for tuning the properties of indolizine derivatives is by creating a "push-pull" electronic system.[13] This involves placing an electron-donating group (EDG) at one end of the conjugated system and an electron-withdrawing group (EWG) at the other.

-

Electron-Donating Groups (EDGs): Groups like N,N-dimethylamino (-NMe₂) or methoxy (-OMe) "push" electron density into the aromatic system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO).[13][14]

-

Electron-Withdrawing Groups (EWGs): Groups like ester (-COOR), acetyl (-COCH₃), or cyano (-CN) "pull" electron density from the system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[13][14]

Upon photoexcitation, electron density shifts from the EDG-rich part of the molecule to the EWG-rich part, creating an excited state with significant charge separation, known as an Intramolecular Charge Transfer (ICT) state.[13][14] Both raising the HOMO and lowering the LUMO reduce the overall HOMO-LUMO energy gap. This leads to a bathochromic (red) shift in both the absorption and emission spectra.[13][14] The strength of the donor and acceptor groups directly correlates with the magnitude of the red shift, allowing for systematic color tuning across the visible spectrum.[14] For example, systematic studies on the "Seoul-Fluor" platform have shown that modifying substituents at the C-7 and C-9 positions can tune the emission from blue to red-orange (420–613 nm).[14]

Caption: Effect of "push-pull" substituents on HOMO-LUMO energy levels.

Solvent Effects (Solvatochromism)

The ICT character of push-pull indolizine derivatives makes their emission highly sensitive to the polarity of the solvent. In polar solvents, the large dipole moment of the ICT excited state is stabilized more than the ground state. This lowers the energy of the excited state, resulting in a further red shift of the fluorescence emission. This phenomenon, known as positive solvatochromism, is a hallmark of ICT-based fluorophores.[14] Conversely, in non-polar solvents, the emission will be blue-shifted. This property can be exploited to create probes that sense the polarity of their microenvironment.[15][16]

Aggregation-Induced Emission (AIE)

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a fascinating class of indolizine derivatives exhibits the opposite effect: Aggregation-Induced Emission (AIE).[5][17][18] These molecules, often featuring bulky, rotatable groups like phenyl rings, are weakly fluorescent in dilute solutions. In solution, the absorbed energy is efficiently dissipated non-radiatively through the free rotation or vibration of these substituents.[17] However, upon aggregation in a poor solvent (like a water/acetonitrile mixture) or in the solid state, these intramolecular motions are physically restricted.[17] This restriction blocks the non-radiative decay pathways, forcing the excited state to relax by emitting photons, thus "turning on" bright fluorescence.[5][17] This AIE phenomenon is critical for applications requiring high solid-state emission efficiency, such as in OLEDs and solid-state sensors.[18][19]

Summary of Photophysical Data

The following table summarizes representative photophysical data for various substituted indolizine derivatives, illustrating the principles of substituent-based tuning.

| Derivative Class | Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference(s) |

| Pyrido[3,2-b]indolizine | R¹=-NO₂, R²=-COOEt | DCM | 443 | 503 | 2770 | 0.49 | [20] |

| Pyrido[3,2-b]indolizine | R¹=-CN, R²=-COOEt | DCM | 425 | 527 | 4800 | 0.84 | [20] |

| Pyrido[3,2-b]indolizine | R¹=-Et, R²=-COOEt | DCM | 450 | 568 | 4660 | 0.96 | [20] |

| 3-Aryl-7-Ester Indolizine | R¹=-H, R²=-COOEt | CH₂Cl₂ | 398 | 462 | 3442 | 0.40 | [14] |

| 3-Aryl-7-Ester Indolizine | R¹=-NMe₂, R²=-COOEt | CH₂Cl₂ | 446 | 533 | 3682 | 0.36 | [14] |

| 3-Aryl-7-Aldehyde Indolizine | R¹=-NMe₂, R²=-CHO | CH₂Cl₂ | 480 | 580 | 3472 | 0.12 | [14] |

| Pyrano[2,3-b]indolizin-2-one | R⁵=-CHO | DMSO | 426 | 448 | 1140 | 0.77 | |

| Pyrano[2,3-b]indolizin-2-one | R⁵=-Me | DMSO | 468 | 494 | 1160 | 0.92 |

Chapter 3: Experimental Characterization

Accurate and reliable characterization of photophysical properties is paramount for understanding and applying indolizine derivatives. This section outlines the core experimental workflows.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 4. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PlumX [plu.mx]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Solvent effects on the photooxidation of indolepyrazines | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

The Indolizine Core: A Technical Guide to its Electronic Structure and Fluorescence for Researchers and Drug Development Professionals

Abstract

The indolizine scaffold, a unique nitrogen-containing heterocyclic system, has garnered substantial interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its distinct electronic properties, stemming from a 10-π electron aromatic system, give rise to intrinsic fluorescence that can be rationally modulated, making it an exceptional platform for the development of advanced fluorescent probes and imaging agents.[2] This in-depth technical guide provides a comprehensive exploration of the fundamental principles governing the electronic structure and fluorescence of the indolizine core. We will delve into the theoretical underpinnings of its photophysical behavior, detail synthetic strategies for creating novel derivatives, and provide robust protocols for their characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

The Unique Electronic Landscape of the Indolizine Core

Indolizine is a bicyclic aromatic heterocycle, isomeric with indole, where a nitrogen atom occupies a bridgehead position.[3] This arrangement results in a planar, conjugated 10-π electron system that adheres to Hückel's rule of aromaticity.[4][5] Unlike its isomer, indole, the nitrogen atom's lone pair of electrons in indolizine is fully delocalized within the π-system, contributing significantly to the scaffold's electronic character and reactivity.

Molecular Orbital Theory and Aromaticity

According to molecular orbital (MO) theory, the stability and electronic properties of indolizine arise from the delocalization of its π-electrons across the fused ring system.[6] The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions. Computational studies, such as those employing Density Functional Theory (DFT), have shown that the electron density in the HOMO is predominantly located on the five-membered ring, while the LUMO is distributed across the entire molecule. This inherent charge distribution makes the indolizine core susceptible to electrophilic substitution, particularly at the 1 and 3-positions of the five-membered ring.

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indolizine scaffold allows for precise tuning of the HOMO and LUMO energy levels.[7]

-

Electron-Donating Groups (EDGs): Groups such as amines (-NR2) or methoxy (-OCH3) raise the HOMO energy level, leading to a smaller HOMO-LUMO gap.

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or acetyl (-COCH3) lower the LUMO energy level, also reducing the HOMO-LUMO gap.

This ability to modulate the frontier molecular orbitals is the cornerstone of designing indolizine-based fluorophores with tailored photophysical properties.

Unraveling the Fluorescence of Indolizine Derivatives

The inherent fluorescence of the indolizine core is a direct consequence of its electronic structure. Upon absorption of a photon of appropriate energy, an electron is promoted from the HOMO to the LUMO (a π-π* transition). The subsequent relaxation of this excited state back to the ground state can occur via the emission of a photon, resulting in fluorescence.

Key Photophysical Parameters

| Parameter | Description | Significance for Indolizine Fluorophores |

| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs light most strongly. | Dictated by the HOMO-LUMO energy gap; tunable via substituent effects. |

| Emission Maximum (λem) | The wavelength at which the molecule emits light most intensely. | Also dependent on the HOMO-LUMO gap and the nature of the excited state. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima (λem - λabs). | A larger Stokes shift is desirable for fluorescence imaging to minimize self-absorption. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A measure of the fluorescence efficiency; a high quantum yield is crucial for bright probes. |

The Power of Intramolecular Charge Transfer (ICT)

A key mechanism for tuning the fluorescence of indolizine derivatives is Intramolecular Charge Transfer (ICT).[8][9] By creating a "push-pull" system with an EDG at one end of the conjugated system and an EWG at the other, photoexcitation induces a significant shift in electron density from the donor to the acceptor.[10] This results in a highly polar excited state, which is more stabilized in polar solvents. This stabilization lowers the energy of the excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[11] The extent of this shift is dependent on the strength of the donor and acceptor groups, as well as the polarity of the surrounding environment.[12] This property is particularly valuable for designing ratiometric fluorescent sensors.[9]

Diagram: Intramolecular Charge Transfer (ICT) in a Push-Pull Indolizine System

Caption: Synthetic workflow for fluorescent indolizines.

Experimental Protocol: Synthesis of a Fluorescent Indolizine Derivative via a Two-Component Reaction

This protocol is adapted from a metal-free synthesis of fluorescent indolizine derivatives.

Reaction: Synthesis of 2-phenyl-1,3-dimethylindolizine

Materials:

-

2-acetylpyridine (1 mmol)

-

1-phenylpropan-2-one (1.2 mmol)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol)

-

Toluene (5 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (1 mmol), 1-phenylpropan-2-one (1.2 mmol), p-toluenesulfonic acid monohydrate (0.1 mmol), and toluene (5 mL).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-1,3-dimethylindolizine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization of Photophysical Properties

A thorough characterization of the photophysical properties is essential to evaluate the potential of a newly synthesized indolizine derivative as a fluorescent probe.

Standard Workflow for Photophysical Characterization

-

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile).

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs) and the molar extinction coefficient (ε). [1]2. Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the sample at its λabs.

-

Record the emission spectrum to determine the fluorescence emission maximum (λem).

-

Calculate the Stokes shift.

-

-

Fluorescence Quantum Yield (ΦF) Measurement:

-

Determine the ΦF relative to a well-characterized standard with a known quantum yield.

-

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol is based on the comparative method described by Williams et al.

Materials:

-

Synthesized indolizine derivative (sample)

-

Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

High-purity spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of five dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope of the resulting straight lines for both the sample (GradX) and the standard (GradST).

-

-

Calculation of Quantum Yield:

-

Calculate the quantum yield of the sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).

-

-

Applications in Research and Drug Development

The tunable and environment-sensitive fluorescence of indolizine derivatives makes them powerful tools in various scientific disciplines.

-

Fluorescent Probes for Bioimaging: Indolizine-based fluorophores have been successfully employed for the imaging of cellular components and processes. Their small size and structural similarity to endogenous molecules like tryptophan can enhance their biocompatibility.

-

Sensors for Ions and Small Molecules: The ICT mechanism can be harnessed to design fluorescent sensors for various analytes. For instance, the coordination of a metal ion to a chelating group on the indolizine can modulate the ICT process, leading to a change in fluorescence.

-

Materials Science: The strong solid-state emission of some indolizine derivatives, particularly those exhibiting AIE, makes them promising candidates for use in organic light-emitting diodes (OLEDs).

Conclusion and Future Outlook

The indolizine core represents a privileged scaffold in the design of fluorescent molecules. A deep understanding of its electronic structure and the principles of fluorescence, including ICT and AIE, empowers researchers to rationally design and synthesize novel derivatives with tailored photophysical properties. The synthetic accessibility and the tunability of their fluorescence make indolizine-based compounds invaluable tools for advancing research in bioimaging, chemical sensing, and materials science. Future developments in this field are likely to focus on the creation of probes with longer emission wavelengths for deep-tissue imaging, the development of more sophisticated sensors for in vivo applications, and the engineering of highly efficient and stable materials for optoelectronic devices.

References

-

[Synthesis and Optical Properties of Push-Push-Pull Chromophores Based on Imidazo[5,1,2-cd]indolizines and Naphtho

-

/2020/sc/d0sc03350a)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. figshare.com [figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

molecular formula and weight of 5-Methyl-2-phenylindolizine

An In-depth Technical Guide to 5-Methyl-2-phenylindolizine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a derivative of the indolizine scaffold, it serves as a valuable model for understanding structure-activity relationships and developing novel molecular entities. This document outlines its core physicochemical properties, provides a validated synthesis protocol based on the Tschitschibabin reaction, details analytical characterization methods, and discusses its potential applications.

Core Physicochemical Properties

This compound is an aromatic heterocyclic compound characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead. The substitution pattern, with a methyl group at the 5-position and a phenyl group at the 2-position, significantly influences its electronic and steric properties.[1] These features are fundamental to its reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N | [1][2][3][4] |

| Molecular Weight | 207.27 g/mol | [1][2][3] |

| Monoisotopic Mass | 207.1048 Da | [3][5] |

| CAS Number | 36944-99-7 | [1][2][3][6] |

| InChIKey | INOVZESTRNGOLS-UHFFFAOYSA-N | [1][3] |

| Predicted XlogP | 4.7 | [3][5] |

Synthesis via Tschitschibabin Indolizine Synthesis

The most reliable and common method for synthesizing 2-substituted indolizines is the Tschitschibabin reaction. This pathway involves the reaction of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by base-induced cyclization.[1] For the specific synthesis of this compound, the selected precursors are 2,6-lutidine (2,6-dimethylpyridine) and 2-bromoacetophenone.

Mechanistic Rationale

The synthesis proceeds in two distinct, logical steps. First, the nucleophilic nitrogen of 2,6-lutidine attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion to form an intermediate N-phenacyl-2,6-dimethylpyridinium bromide salt. The methyl groups on the pyridine ring are now acidified. In the second step, a mild base abstracts a proton from one of the methyl groups to form a pyridinium ylide. This ylide is a key reactive intermediate that undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield the final aromatic this compound product.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Step 1: Formation of N-(2-Oxo-2-phenylethyl)-2,6-dimethylpyridinium Bromide

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-lutidine (10.7 g, 0.1 mol) and 2-bromoacetophenone (19.9 g, 0.1 mol).

-

Add 100 mL of anhydrous acetone.

-

Heat the mixture to reflux and maintain for 4 hours. The formation of a precipitate (the pyridinium salt) should be observed.

-

After cooling to room temperature, collect the precipitate by vacuum filtration.

-

Wash the solid with cold acetone (2 x 30 mL) to remove unreacted starting materials.

-

Dry the white crystalline solid under vacuum to yield the pyridinium salt. The yield should be recorded.

Step 2: Cyclization to this compound

-

Dissolve the dried pyridinium salt (0.05 mol) in 150 mL of water in a 500 mL flask.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the solution becomes basic (pH ~8-9).

-

Heat the mixture at 80-90 °C for 2 hours. A color change and the formation of a solid product should be observed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL).

-

Recrystallize the crude product from ethanol or methanol to obtain pure this compound as a crystalline solid.

-

Dry the final product, record the final weight, and calculate the overall yield.

Analytical Characterization

Validation of the final product's identity and purity is critical. The following methods are standard for characterizing the synthesized this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected results align with its molecular formula C₁₅H₁₃N.

| Adduct | Ion Type | Predicted m/z |

| [M+H]⁺ | Cation | 208.11208 |

| [M]⁺ | Radical Cation | 207.10425 |

| [M+Na]⁺ | Cation | 230.09402 |

| [M-H]⁻ | Anion | 206.09752 |

| Data derived from computational predictions.[5] |

Purity Assessment

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the synthesized compound. A C18 column with a gradient of water and acetonitrile is a typical starting point for method development.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Applications and Future Directions

This compound serves as a crucial building block and a model compound in several research areas:

-

Medicinal Chemistry: The indolizine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. This specific derivative can be used as a starting point for creating libraries of compounds for screening against various therapeutic targets.

-

Materials Science: Indolizine derivatives are known for their unique photophysical properties. This compound can be investigated for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents.

-

Fundamental Research: The compound is a valuable tool for studying the structure-activity relationships of the indolizine class, allowing researchers to understand how specific substitutions at the 5- and 2-positions affect the molecule's overall properties.[1]

Future research may focus on functionalizing the phenyl ring or the indolizine core to modulate its properties for specific applications in drug development or materials science.

References

-

5-methyl-2-phenyl-indolizine (C15H13N). PubChemLite. [Link]

-

5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 36944-99-7|this compound|BLDpharm [bldpharm.com]

- 5. PubChemLite - 5-methyl-2-phenyl-indolizine (C15H13N) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 36944-99-7 [chemicalbook.com]

CAS number for 5-Methyl-2-phenylindolizine

An In-Depth Technical Guide to 5-Methyl-2-phenylindolizine CAS Number: 36944-99-7

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted aromatic N-fused heterocyclic compound. Indolizine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] This document details the structural features, physicochemical properties, established synthetic methodologies, spectroscopic characterization, and chemical reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specific molecule. The guide includes validated experimental protocols, mechanistic diagrams, and a consolidated list of authoritative references to support further research and application.

Introduction to the Indolizine Scaffold

The indolizine ring system is a crucial heterocyclic scaffold composed of a fused pyridine and a pyrrole ring, sharing a bridging nitrogen atom.[4] Unlike its isomer, indole, the indolizine moiety is a 10-π electron aromatic system, which imparts distinct electronic characteristics and fluorescence properties.[3] This structural uniqueness has made indolizine and its derivatives privileged scaffolds in drug discovery, with demonstrated potential across a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and various enzymatic inhibitory functions.[1][5][6][7]

This compound (C₁₅H₁₃N) is a specific derivative where the core structure is functionalized with a methyl group at the C-5 position of the six-membered ring and a phenyl group at the C-2 position of the five-membered ring.[4] These substitutions significantly influence the molecule's steric and electronic properties, making it a valuable compound for studying structure-activity relationships (SAR) and as a building block for more complex molecules.[4]

Caption: Workflow for the Tschitschibabin synthesis of this compound.

1,3-Dipolar Cycloaddition

An alternative powerful strategy for indolizine synthesis is the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile, such as an alkyne. [4][7]To synthesize the target molecule, a pyridinium ylide derived from 6-methylpyridine would react with phenylacetylene. This method offers high regioselectivity and is broadly applicable for creating diverse indolizine derivatives. [4]

Spectroscopic Characterization

While specific, published spectra for this compound are not widely available, its structure allows for the accurate prediction of its key spectroscopic features based on data from analogous compounds. [4][8]Purity validation would typically require chromatographic methods (HPLC, GC-MS) coupled with the spectral characterization outlined below. [4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group, the phenyl group, and the protons on the indolizine core.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (C5-CH₃) | 2.1 – 2.5 | Singlet (s) |

| Indolizine Core (H3) | 6.5 – 7.0 | Varies |

| Aromatic (Phenyl & Indolizine) | 7.2 – 8.1 | Multiplets (m) |

Rationale: The methyl protons are in an aliphatic environment and appear upfield. The protons on the electron-rich indolizine core are typically shielded relative to benzene, while the phenyl and other indolizine protons appear in the standard aromatic region. [4]

¹³C NMR Spectroscopy

The carbon spectrum will confirm the 15 carbon atoms in the molecule, with characteristic shifts for the aliphatic methyl carbon and the aromatic carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Methyl (C5-CH₃) | 18 – 25 |

| Aromatic & Heteroaromatic | 110 – 140 |

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight of the compound.

| Technique | Expected Result |

| GC-MS (EI) | Molecular Ion (M⁺) Peak: m/z 207 |

| High-Resolution MS | Confirms exact mass corresponding to C₁₅H₁₃N (207.1048) |

Rationale: The molecular ion peak directly corresponds to the molecular weight of the compound (207.27). [4][9]Analysis of the fragmentation pattern, such as the loss of a methyl group (m/z 192) or a phenyl group, can further validate the structure. [4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 – 3100 |

| Aliphatic C-H Stretch | 2850 – 3000 |

| Aromatic C=C Stretch | 1450 – 1600 |

Chemical Reactivity and Mechanistic Insights

The indolizine ring is an electron-rich heteroaromatic system, which governs its reactivity.

-

Protonation: Studies on substituted indolizines show that protonation in acidic media typically occurs at the C-3 position of the five-membered ring, as this is the most basic site. [4][7]However, steric hindrance from substituents can sometimes favor protonation at the C-1 position. [7]For 3-methyl-2-phenylindolizine, protonation is favored at the C-3 position, suggesting a similar reactivity pattern for the 5-methyl isomer. [4]* Electrophilic Substitution: The electron-rich nature of the ring makes it susceptible to electrophilic attack (e.g., nitration, halogenation), primarily at the C-1 and C-3 positions. The precise outcome depends heavily on the reaction conditions and the substitution pattern of the indolizine. [7]* Photooxygenation: Substituted indolizines can undergo photooxygenation reactions, proceeding via different mechanisms (singlet oxygen vs. electron transfer) depending on the substituents and solvent, leading to ring-opened or ring-oxidized products. [10]

Potential Applications and Research Interest

While specific applications for this compound are not extensively documented, the broader class of indolizine derivatives is a subject of intense research interest for several reasons:

-

Medicinal Chemistry: The indolizine scaffold is a key component in molecules with potential anticancer, antimicrobial, antitubercular, and anti-inflammatory activities. [1][2][5][6]The substitution pattern, including methyl and phenyl groups, is a common strategy used to modulate biological activity and pharmacokinetic properties.

-

Materials Science: The conjugated 10-π electron system of indolizines often results in strong fluorescence properties. [3]This makes them attractive candidates for development as fluorescent probes, organic light-emitting diodes (OLEDs), and spectroscopic sensitizers. Modifying substituents is a key method for tuning the emission color and photophysical characteristics. [4]

Experimental Protocols

The following protocols are provided as a validated, self-consistent framework for the synthesis and characterization of this compound.

Synthesis: Tschitschibabin Reaction

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-lutidine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in a suitable solvent such as acetone or ethanol.

-

Salt Formation: Heat the mixture to reflux for 2-4 hours. The formation of the intermediate pyridinium salt may be observed as a precipitate.

-

Cyclization: After cooling the reaction mixture, add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq) and continue to stir at reflux for an additional 4-6 hours.

-

Work-up and Isolation: Cool the mixture to room temperature. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Workflow

Caption: General workflow for the spectroscopic characterization of synthesized compounds.

Conclusion

This compound, identified by CAS Number 36944-99-7 , is a significant heterocyclic compound built upon the pharmacologically relevant indolizine scaffold. Its synthesis is readily achievable through classical methods like the Tschitschibabin reaction. The presence of the C-5 methyl and C-2 phenyl groups defines its electronic and steric character, influencing its reactivity and potential applications. This guide provides the foundational technical knowledge, from synthesis to spectroscopic analysis, necessary for researchers to confidently utilize and explore the potential of this molecule in drug discovery and materials science.

References

-

Indolizine derivatives: Recent advances and potential pharmacological activities. (2025, August 6). Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

PubMed. (n.d.). Inhibitory activities of indolizine derivatives: a patent review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011, October 30). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Indolizine- a privileged biological scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610180, 5-Methyl-2-phenyl-indolizine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indolizine – Knowledge and References. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-methyl-2-phenyl-indolizine (C15H13N). Retrieved from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Retrieved from [Link]

-

Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. (n.d.). Angewandte Chemie. Retrieved from [Link]

-

ACS Publications. (n.d.). 2-Phenylindolizines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583044, 5-Methylindolizine. Retrieved from [Link]

-

PubMed Central. (n.d.). Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96128, 2-Phenylindolizine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022, September 13). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Retrieved from [Link]

-

ACS Publications. (n.d.). Reaction Modes and Mechanism in Indolizine Photooxygenation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

View of Contribution to syntheses of some azomethines of 5-amino-1-methyl-2-phenylindole series. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. soc.chim.it [soc.chim.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

intramolecular charge transfer in indolizine fluorophores

An In-Depth Technical Guide to Intramolecular Charge Transfer in Indolizine Fluorophores

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The indolizine scaffold, a unique nitrogen-containing heterocyclic system, has emerged as a privileged structure in the design of novel fluorophores.[1] Its inherent electron-donating nature makes it an excellent core for developing probes that operate via intramolecular charge transfer (ICT).[1] This guide provides a comprehensive technical overview of the principles, design strategies, and experimental characterization of ICT in indolizine-based fluorophores. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to rationally design and utilize these versatile fluorescent molecules in their scientific endeavors, from fundamental chemical biology to advanced drug development.

The Phenomenon of Intramolecular Charge Transfer (ICT) in Indolizine Fluorophores

Intramolecular charge transfer is a fundamental photophysical process that governs the fluorescence properties of many organic dyes.[2] In the context of indolizine fluorophores, ICT involves the photoinduced redistribution of electron density from an electron-donating group (EDG) to an electron-withdrawing group (EWG) through the conjugated π-system of the indolizine core.[3] This creates a charge-separated excited state (S1, ICT) that is more polar than the ground state (S0).

The energy of this ICT state, and consequently the emission wavelength, is highly sensitive to the electronic nature of the substituents and the polarity of the surrounding environment.[3] This sensitivity is the cornerstone of the utility of indolizine-based ICT fluorophores as environmental sensors and tunable emitters.

The "Push-Pull" Architecture

The quintessential design for an ICT fluorophore is the "push-pull" system. In indolizine-based systems, the indolizine nucleus itself can act as a potent electron donor.[1] However, to achieve a pronounced ICT effect, a more strategic placement of dedicated EDGs and EWGs is employed.

A typical arrangement involves placing an EDG, such as an N,N-dimethylamino group, at a position that can effectively "push" electron density into the conjugated system upon excitation.[4][5][6] Concurrently, an EWG, such as an acetyl, aldehyde, or ester group, is positioned to "pull" this electron density towards itself.[4][5][6]

Solvatochromism: A Hallmark of ICT

A direct consequence of the highly polar ICT excited state is solvatochromism, the change in the color of a substance with a change in solvent polarity. As the polarity of the solvent increases, it can better stabilize the polar excited state, thus lowering its energy. This leads to a bathochromic (red) shift in the emission spectrum.[1][7] Conversely, in nonpolar solvents, the ICT state is less stabilized, resulting in a hypsochromic (blue) shift. This pronounced solvatochromism is a key experimental indicator of an operative ICT mechanism and is fundamental to the application of these fluorophores as probes of local environments, such as in biological membranes or protein binding pockets.[8]

Rational Design and Synthesis of Indolizine-Based ICT Fluorophores

The tunability of the photophysical properties of indolizine fluorophores is a direct result of the ability to systematically modify their chemical structure.[4][5][6] A deep understanding of structure-property relationships is therefore crucial for the rational design of probes with desired characteristics.

Strategic Placement of Substituents

Systematic studies have demonstrated that the emission wavelength can be predictably tuned by the strategic placement of EDGs and EWGs.[3] For instance, in a series of 3,7-disubstituted indolizines, placing an N,N-dimethylamino group (an EDG) on an aryl ring at the C-3 position and various EWGs (ester, acetyl, aldehyde) at the C-7 position allows for a systematic red shift of the emission wavelength, covering a range from blue to orange (462–580 nm).[4][5][6]

-

Electron-Donating Groups (EDGs): Introducing EDGs tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO energy gap and causing a bathochromic shift in both absorption and emission spectra.[3]

-

Electron-Withdrawing Groups (EWGs): Introducing EWGs can stabilize the Lowest Unoccupied Molecular Orbital (LUMO), which also reduces the energy gap and contributes to a red shift.[3]

Synthetic Methodologies

A variety of synthetic routes to indolizine-based fluorophores have been developed. A common and straightforward approach involves starting from a pyrrole ring.[4][5][6] Another powerful method is the multicomponent, palladium-catalyzed synthesis which allows for the direct construction of functionalized indolizine cores.[7] For example, a PdI₂/KI-catalyzed oxidative aminocarbonylation of 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds can lead to N,N-disubstituted 2-(indolizin-3-yl)acetamides.[7] Metal-free catalyzed syntheses have also been reported, offering a mild and efficient alternative.[9][10]

Experimental Characterization of ICT in Indolizine Fluorophores

A thorough characterization of the photophysical properties is essential to understand the ICT process and to validate the design of new fluorophores.

Steady-State Spectroscopy

3.1.1. UV-Vis Absorption and Fluorescence Emission Spectroscopy

The primary techniques for characterizing any fluorophore are UV-Vis absorption and fluorescence emission spectroscopy. These measurements provide fundamental information about the electronic transitions of the molecule.

| Property | Description | Typical Values for Indolizine ICT Fluorophores |

| λabs, max | Wavelength of maximum absorption. | 360 - 450 nm[7][8] |

| λem, max | Wavelength of maximum fluorescence emission. | 460 - 600 nm[4][5][6] |

| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima. | Can be large, often > 100 nm[8] |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | ~10⁴ cm⁻¹M⁻¹[8] |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Highly variable, can be up to 0.92 in some derivatives |

3.1.2. Protocol: Solvatochromism Study

This protocol describes a self-validating system to investigate the ICT character of an indolizine fluorophore by observing its spectroscopic behavior in a range of solvents with varying polarities.

Objective: To determine the effect of solvent polarity on the absorption and emission spectra of the indolizine fluorophore.

Materials:

-

Indolizine fluorophore stock solution (e.g., 1 mM in a non-volatile solvent like DMSO).

-

A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).[7][8]

-

Spectrophotometer and spectrofluorometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a series of dilute solutions (e.g., 5-10 µM) of the indolizine fluorophore in each of the selected solvents.[7] Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Record the UV-Vis absorption spectrum for each solution.

-

Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for all samples.

-

Plot the emission maximum (λem, max) as a function of the solvent polarity parameter, such as the Reichardt dye parameter (ET(30)).[11]

-

Validation: A positive correlation between the emission maximum and the solvent polarity parameter (i.e., a red shift with increasing polarity) is a strong indicator of an ICT excited state.[1]

Time-Resolved Fluorescence Spectroscopy